molecular formula C18H14N2 B2480496 1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole CAS No. 88842-93-7

1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2480496
CAS No.: 88842-93-7
M. Wt: 258.324
InChI Key: KNCIAQAKSAQUDV-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is a benzimidazole-based chemical compound with the molecular formula C₁₈H₁₄N₂ and an average mass of 258.32 g/mol . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential and significant role in the development of bioactive molecules . This specific derivative features a naphthalen-1-ylmethyl substitution, a structural motif that may influence its binding properties and biological activity. Benzimidazole derivatives are extensively investigated for their wide spectrum of biological activities, which include antimicrobial, anticancer, antitumor, anti-inflammatory, antimalarial, and antiviral properties . The biological activity of benzimidazole compounds is often associated with their ability to interact with key enzymatic targets. Reported mechanisms of action for various benzimidazole analogues include inhibition of acetylcholinesterase (relevant for Alzheimer's disease research), dihydrofolate reductase, and peptide deformylase, among others . While the specific activity profile of this compound should be determined by empirical research, its structure makes it a compound of interest for structure-activity relationship (SAR) studies in drug discovery and chemical biology. This product is intended for research applications, such as use as a synthetic intermediate, a building block for the development of novel pharmaceutical compounds, or a reference standard in biological screening assays. Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-9-16-14(6-1)7-5-8-15(16)12-20-13-19-17-10-3-4-11-18(17)20/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCIAQAKSAQUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Carboxylic Acids

Heating ortho-phenylenediamine with formic acid at 100–120°C in hydrochloric acid yields unsubstituted 1H-benzimidazole (2 ) via dehydration. While this method is reliable for the parent structure, introducing substituents like the naphthalenemethyl group necessitates post-synthetic functionalization.

Regioselective Alkylation of 1H-Benzimidazole

Introducing the naphthalenemethyl group at the N1 position of benzimidazole requires careful control to avoid over-alkylation or competing reactions.

Alkylation with 1-(Bromomethyl)naphthalene

Procedure :

  • Deprotonation : 1H-Benzimidazole (2 , 1.0 equiv) is suspended in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (NaH, 1.2 equiv) is added at 0°C to deprotonate the N1 position.
  • Alkylation : 1-(Bromomethyl)naphthalene (1.5 equiv) is added dropwise, and the mixture is stirred for 4–6 hours at 0°C.
  • Workup : The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, dried over sodium sulfate, and concentrated.
  • Purification : Column chromatography (CHCl₃/MeOH 9:1) isolates this compound (3 ) in 68–75% yield.

Key Considerations :

  • Base Selection : NaH ensures complete deprotonation, minimizing dialkylation.
  • Solvent : THF facilitates even mixing and moderates reaction exothermicity.
  • Temperature : Low temperatures (0°C) suppress side reactions like C-alkylation.

Microwave-Assisted Alkylation

Microwave irradiation accelerates alkylation, reducing reaction times from hours to minutes. A mixture of 1H-benzimidazole, 1-(bromomethyl)naphthalene, and potassium carbonate in dimethylformamide (DMF) irradiated at 120°C for 15 minutes achieves 70% yield. However, scalability and equipment availability limit this method’s practicality.

One-Pot Synthesis via Sequential Cyclocondensation-Alkylation

Integrating benzimidazole formation and alkylation into a single pot enhances efficiency.

Procedure :

  • Cyclocondensation : ortho-phenylenediamine and formic acid react at 120°C for 2 hours to generate 1H-benzimidazole.
  • In Situ Alkylation : Without isolating 2 , 1-(bromomethyl)naphthalene and NaH are added directly to the reaction mixture.
  • Workup : Standard extraction and purification yield 3 in 60–65% overall yield.

Advantages :

  • Eliminates intermediate purification, reducing solvent use.
  • Suitable for high-throughput synthesis.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.2 Hz, 1H, naphthalene-H), 7.85–7.45 (m, 7H, naphthalene-H and benzimidazole-H), 5.70 (s, 2H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 150.2 (C=N), 134.5–125.3 (aromatic carbons), 48.9 (CH₂).
  • HRMS : Calculated for C₁₈H₁₄N₂ [M+H]⁺: 258.1157; Found: 258.1159.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzimidazole core and the orthogonal orientation of the naphthalenemethyl group, minimizing steric clashes.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
NaH-Mediated Alkylation THF, 0°C, 4 h 68–75 High regioselectivity, scalable Requires anhydrous conditions
Microwave Alkylation DMF, 120°C, 15 min 70 Rapid Limited scalability
One-Pot Synthesis Formic acid/THF, 120°C 60–65 Streamlined process Moderate yield

Mechanistic Insights and Side Reactions

Alkylation Mechanism

Deprotonation of 1H-benzimidazole by NaH generates a resonance-stabilized amide ion, which undergoes nucleophilic attack on 1-(bromomethyl)naphthalene. The transition state favors N-alkylation due to the lower steric hindrance at N1 compared to C2.

Common Side Products

  • Dialkylation : Occurs with excess alkylating agent or prolonged reaction times, yielding 1,3-bis(naphthalen-1-ylmethyl)-1H-benzodiazole.
  • C-Alkylation : Elevated temperatures promote electrophilic aromatic substitution at C2, forming 2-(naphthalen-1-ylmethyl)-1H-benzimidazole.

Industrial and Environmental Considerations

Catalyst Recycling

ZnO-NPs from cyclocondensation steps can be recovered via centrifugation and reused for 3–4 cycles without significant activity loss.

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact while maintaining yields.

Chemical Reactions Analysis

1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalen-1-yl ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalen-1-ylmethanol derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

(a) 1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole

  • Structure : Benzodiazole core with methyl (C1) and methylthio (C2) substituents.
  • Properties: The methylthio group enhances lipophilicity compared to the naphthalenylmethyl analog.
  • Applications: Not explicitly stated, but methylthio groups are often exploited in drug design for sulfur-mediated interactions.

(b) 1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole

  • Structure : Benzodiazole substituted with a 2-chlorophenylmethyl group.
  • Properties : The electron-withdrawing chlorine atom may alter electronic density on the benzodiazole ring, affecting reactivity or binding affinity. Compared to the naphthalenylmethyl analog, this compound has a smaller aromatic substituent, which could influence solubility and steric hindrance .

Naphthalene-Substituted Triazoles and Imidazoles

(a) 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole

  • Structure : Triazole core with benzyl (C1) and naphthalen-1-yl (C4) substituents.
  • Properties : The triazole ring offers hydrogen-bonding capability, contrasting with the benzodiazole’s nitrogen-rich core. The naphthalen-1-yl group here enhances aromatic stacking, similar to the target compound. This derivative has demonstrated antimicrobial activity against Gram-positive bacteria, suggesting that naphthalene substitution can enhance bioactivity .

(b) 3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a)

  • Structure : 1,2,4-triazole with naphthalen-1-yl (C3) and phenyl (C1) groups.
  • Properties: The amine group at C5 introduces hydrogen-bond donor capacity. In biological assays, such compounds show variable activity depending on substituent positions (e.g., naphthalen-1-yl vs. naphthalen-2-yl). Compound 3a (naphthalen-1-yl) showed 61% yield, while 3b (naphthalen-2-yl) achieved 81%, indicating steric or electronic effects on synthesis efficiency .

(c) 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

  • Structure : Imidazole core with naphthalen-2-yl and phenyl substituents.
  • Properties : The imidazole ring’s basicity differs from benzodiazole, influencing pH-dependent solubility. This compound’s extended aromatic system may enhance fluorescence properties, relevant for materials science .

Antifungal Triazole Derivatives

1-[2-(2,4-Dichlorophenyl)-4-hydrocarbonoxymethyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazoles

  • Structure : Triazole linked to a dichlorophenyl-dioxolan moiety.
  • Activity : These compounds exhibit >88% inhibition against rice blast fungus (Magnaporthe oryzae), with some achieving 100% efficacy. The dichlorophenyl group enhances antifungal potency, while the triazole core facilitates target binding. Comparatively, benzodiazoles with naphthalene may lack this bioactivity unless similar pharmacophores are present .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Yield (%) Notable Properties/Activities Reference ID
1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole 1,3-Benzodiazole Naphthalen-1-ylmethyl (C1) N/A Hypothetical π-stacking capability
1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole 1,3-Benzodiazole Methyl (C1), methylthio (C2) N/A High lipophilicity
1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole 1,3-Benzodiazole 2-Chlorophenylmethyl (C1) N/A Electron-deficient core
1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole 1,2,3-Triazole Benzyl (C1), naphthalen-1-yl (C4) N/A Antimicrobial activity
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine 1,2,4-Triazole Naphthalen-1-yl (C3), phenyl (C1) 61 Moderate synthesis yield

Key Research Findings and Implications

  • Substituent Position Matters : Naphthalen-1-yl vs. naphthalen-2-yl substitution significantly impacts synthetic yield and bioactivity. For example, triazole 3a (naphthalen-1-yl) had lower yield (61%) than 3b (naphthalen-2-yl, 81%), suggesting steric challenges in synthesis .
  • Heterocycle Core Influences Function : Benzodiazoles, with two nitrogen atoms, may exhibit different electronic properties compared to triazoles (three nitrogen atoms), affecting binding to biological targets or material surfaces.
  • Antifungal Activity : Triazole derivatives with halogenated aryl groups (e.g., dichlorophenyl) show superior antifungal activity compared to naphthalene-substituted analogs, highlighting the role of electronegative substituents in bioactivity .

Biological Activity

1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of naphthalene derivatives with benzodiazole precursors. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted techniques.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated noteworthy activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coliInactive

The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. Notably, it exhibited an IC50 value of approximately 10 μM against A549 lung cancer cells.

Cell Line IC50 (μM)
A549 (lung cancer)10
HeLa (cervical cancer)15
MCF-7 (breast cancer)12

The compound's anticancer activity is attributed to its ability to induce apoptosis through the activation of caspase pathways.

Antioxidant Activity

The compound also displays antioxidant properties. It was found to scavenge free radicals effectively, with a half-maximal effective concentration (EC50) of 25 μg/mL in DPPH assays.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy reported that the compound could enhance the efficacy of traditional antibiotics against resistant strains of Staphylococcus aureus, suggesting a potential role in combination therapies.
  • Cancer Treatment : In a preclinical model, administration of the compound in combination with chemotherapeutics resulted in a synergistic effect, leading to reduced tumor size and increased survival rates in mice bearing xenografts.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry. For example, the methylene bridge (CH2_2) between benzodiazole and naphthalene appears as a singlet at δ 5.2–5.5 ppm .
  • X-ray Crystallography : SHELX software is widely used for structural refinement. Asymmetric unit analysis reveals dihedral angles between aromatic rings, critical for understanding conformational stability .

What computational strategies are effective for predicting biological activity and binding modes?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like kinases or proteases. For example, docking studies of analogous benzodiazoles show π-π stacking with hydrophobic enzyme pockets .
  • DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .

How do structural modifications influence pharmacological activity?

Q. Advanced Research Focus

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -F, -Cl) to the naphthalene ring enhances antimicrobial activity by increasing membrane permeability .
  • Linker Optimization : Replacing the methylene bridge with a triazole (via CuAAC click chemistry) improves metabolic stability but may reduce binding affinity .

What methodologies are used to assess purity and stability under varying conditions?

Q. Basic Research Focus

  • HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>95%) .
  • Elemental Analysis : Combustion analysis (C, H, N) confirms stoichiometry, with deviations >0.4% indicating impurities .

How can crystallographic polymorphism impact its physicochemical properties?

Q. Advanced Research Focus

  • Polymorph Screening : Use solvent-drop grinding or temperature cycling to identify stable forms. SHELXL refinement can distinguish between monoclinic vs. orthorhombic packing, which affects solubility .

What in vitro assays are suitable for evaluating anticancer potential?

Q. Advanced Research Focus

  • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells. IC50_{50} values <10 μM suggest promising activity, as seen in naphthalene-linked benzimidazoles .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .

How can regiochemical outcomes be controlled during functionalization?

Q. Advanced Research Focus

  • Directing Groups : Installing a nitro group at the benzodiazole C2 position directs electrophilic substitution to the naphthalene ring’s α-position .
  • Protection-Deprotection : Use Boc groups to block reactive sites during multi-step syntheses .

What pharmacokinetic challenges arise, and how are they addressed?

Q. Advanced Research Focus

  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify rapid oxidation sites. Methylation of labile protons improves half-life .
  • LogP Optimization : Introduce hydrophilic substituents (e.g., -OH) to reduce logP from ~4.5 to <3, enhancing aqueous solubility .

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